2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
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Overview
Description
The compound 2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a complex organic molecule characterized by multiple functional groups, including dichloro, dicyanomethylidene, and oxoindenylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure, followed by the introduction of functional groups through various chemical reactions such as halogenation, nitration, and cyclization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent for oxidative couplings and cyclization reactions. It is also employed in the dehydrogenation of alcohols, phenols, and steroid ketones .
Biology
In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it useful in studies involving enzyme inhibition and protein binding.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The dichloro and dicyanomethylidene groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use in oxidative deprotection and alcohol oxidation reactions.
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and are used in the production of dyes and herbicides.
Uniqueness
The compound’s uniqueness lies in its complex structure, which combines multiple functional groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it distinct from other similar compounds, which may have more limited reactivity and applications.
Properties
Molecular Formula |
C94H78Cl4N4O2S4 |
---|---|
Molecular Weight |
1565.7 g/mol |
IUPAC Name |
2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C94H78Cl4N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)93(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-72-76(46-71(75)89-85(93)91-81(107-89)43-65(105-91)41-73-83(59(51-99)52-100)67-47-77(95)79(97)49-69(67)87(73)103)94(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)86-90(72)108-82-44-66(106-92(82)86)42-74-84(60(53-101)54-102)68-48-78(96)80(98)50-70(68)88(74)104/h25-50H,5-24H2,1-4H3 |
InChI Key |
CGRWDQBQNINDAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)Cl)Cl)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
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